(E)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
Description
This compound is a thiazolidinone derivative characterized by a fused benzodioxole moiety and a furan-substituted methylene group. Its structure comprises a thioxothiazolidin-4-one core, which is conjugated to a furan-2-ylmethylene group at the 5-position and a butanamide linker terminating in a benzo[d][1,3]dioxol-5-yl substituent. Thiazolidinones are well-documented for their diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c22-17(20-12-5-6-14-15(9-12)26-11-25-14)4-1-7-21-18(23)16(28-19(21)27)10-13-3-2-8-24-13/h2-3,5-6,8-10H,1,4,7,11H2,(H,20,22)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIKZVOZWYIKKL-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCN3C(=O)C(=CC4=CC=CO4)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a complex organic molecule that exhibits significant biological activity. Its structure incorporates a thiazolidinone moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activities associated with this compound, supported by recent research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.5 g/mol. The unique structural features of this compound contribute to its biological activities:
- Thiazolidinone Structure : This core structure is associated with various biological effects, particularly in the fields of antimicrobial and anticancer research.
- Functional Groups : The presence of furan and benzo[d][1,3]dioxole moieties enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as DNA gyrase, which is crucial for DNA replication in bacteria, thereby exhibiting antimicrobial properties.
- Cellular Pathways Modulation : It influences key cellular pathways involved in apoptosis and cell proliferation, making it a candidate for anticancer therapies .
Antimicrobial Activity
Research indicates that compounds within the thiazolidinone family exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Studies have shown that derivatives similar to the target compound can effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The anticancer potential of this compound has been explored through several studies:
- Cell Line Studies : In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity .
- Mechanistic Insights : Flow cytometry results indicated that the compound mediates apoptosis through modulation of key signaling pathways involving AKT and mTOR .
Antioxidant Activity
The antioxidant capacity of the compound has also been evaluated:
- DPPH Assay : The compound exhibited notable antioxidant activity with IC50 values comparable to standard antioxidants like ascorbic acid, highlighting its potential for protecting against oxidative stress .
Case Studies
| Study | Compound Tested | Cell Line | IC50 (µM) | Findings |
|---|---|---|---|---|
| 1 | Thiazolidinone Derivative | MCF-7 | 1.27 | Induced apoptosis without affecting normal cells |
| 2 | Thiazolidinone Derivative | A549 | 0.72 | Significant cytotoxicity observed |
| 3 | (E)-N-(benzo[d][1,3]dioxol...) | Various Bacteria | N/A | Effective growth inhibition |
Scientific Research Applications
Synthesis of the Compound
The synthesis of (E)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Thiazolidinone Framework : This can be achieved through condensation reactions involving thiazolidine derivatives and appropriate carbonyl compounds.
- Introduction of the Furan Moiety : The furan ring is typically introduced via a reaction with furan derivatives under acidic or basic conditions.
- Final Coupling Reaction : The final product is obtained by coupling the thiazolidinone with the benzo[d][1,3]dioxole moiety.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance:
- In vitro Studies : Various derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound has been evaluated for its anticancer properties, showing promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In particular:
- Cell Line Studies : Research indicates effectiveness against breast cancer and leukemia cell lines, suggesting potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been assessed using molecular docking studies, indicating its ability to inhibit enzymes such as 5-lipoxygenase, which are involved in inflammatory processes . This suggests that it could be developed into a therapeutic agent for inflammatory diseases.
Case Studies
Several case studies highlight the applications of this compound in drug development:
- Study on Antimicrobial Activity :
- Evaluation of Anticancer Properties :
- Anti-inflammatory Mechanisms :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
The benzo[d][1,3]dioxol-5-yl group in the target compound distinguishes it from structurally related molecules. For example, N-(4-ethoxyphenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide (CAS: 637318-86-6) replaces the benzodioxole with a 4-ethoxyphenyl group .
Key Differences:
*Note: Exact molecular weights depend on isotopic composition.
Analogues with Varied Thiazolidinone Cores
The 4-oxo-2-thioxothiazolidin-3-yl core in the target compound differs from derivatives like (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide, which features a 2,4-dioxo thiazolidine system .
Impact of Core Modifications:
- 2-Thioxo vs. 4-Oxo: The thioxo group enhances electrophilicity and may improve binding to thiol-containing enzymes (e.g., glutathione reductase) .
- Furan-2-ylmethylene vs. Simple Aryl Groups: The furan moiety introduces π-π stacking capabilities absent in non-aromatic analogues, as seen in N-(5-ethylamino)-2,5-dihydro-1,3-thiazol-2-yl derivatives .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (E)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide, and how is purity ensured?
- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with condensation of benzo[d][1,3]dioxole derivatives with thiazolidinone intermediates. For example, chloroform and triethylamine are used as solvents and bases, respectively, to facilitate amide bond formation . Purification involves column chromatography or recrystallization (e.g., ethanol-DMF mixtures), with reaction progress monitored via TLC or HPLC . Final characterization employs NMR and mass spectrometry to confirm structural integrity .
Q. Which structural features of this compound influence its reactivity and biological activity?
- Methodological Answer : Critical functional groups include:
| Group | Role |
|---|---|
| Benzo[d][1,3]dioxole | Enhances lipophilicity and metabolic stability |
| Thioxothiazolidinone core | Provides hydrogen-bonding sites for target interaction |
| Furan-2-ylmethylene | Modulates electronic properties and π-π stacking |
| These groups collectively affect solubility, binding affinity, and pharmacokinetics . |
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound under varying reaction conditions?
- Methodological Answer : Yield optimization involves:
- Temperature Control : Reactions at 20–25°C minimize side products during thiazole ring formation .
- Catalyst Selection : Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes vs. 18 hours) .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while chloroform aids in amide coupling .
Systematic DoE (Design of Experiments) is recommended to balance parameters .
Q. What experimental approaches are used to study its interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Predicts binding modes using software like AutoDock Vina, focusing on thioxothiazolidinone’s hydrogen bonding with catalytic residues .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) for target proteins .
- Fluorescence Quenching : Quantifies compound-protein interactions via tryptophan emission shifts .
Contradictory binding data (e.g., from SPR vs. docking) require validation via mutagenesis or competitive assays .
Q. What strategies address discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use validated cell lines (e.g., NCI-60 panel for anticancer activity) and control compounds to normalize results .
- Metabolic Stability Testing : Incubate the compound with liver microsomes to identify degradation pathways that may reduce in vivo efficacy .
- Data Reconciliation : Apply multivariate analysis to isolate variables (e.g., solvent residues in biological assays) causing activity inconsistencies .
Data Contradictions and Resolution
- Synthetic Route Variability : uses triethylamine in chloroform, while employs dioxane. These discrepancies reflect alternative strategies for base-sensitive intermediates. Researchers should test both methods and compare yields .
- Biological Activity : Inconsistent IC50 values may arise from differences in cell culture conditions (e.g., serum concentration). Replicating assays under standardized protocols is critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
